N-Desmethyl Selegiline-d5 hydrochloride
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Overview
Description
N-Desmethyl Selegiline-d5 hydrochloride is a deuterium-labeled analogue of N-Desmethyl Selegiline hydrochloride. It is a stable isotope compound used primarily in scientific research. This compound is known for its application in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyl Selegiline-d5 hydrochloride is synthesized by incorporating deuterium into N-Desmethyl Selegiline hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The compound contains an alkyne group, making it suitable for click chemistry reactions .
Industrial Production Methods
The industrial production of this compound involves the use of stable heavy isotopes of hydrogen. These isotopes are incorporated into drug molecules, primarily as tracers for quantitation during the drug development process. The production process ensures high purity and consistency, making it suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Selegiline-d5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the chemical structure.
Substitution: The alkyne group in the compound allows for substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Copper catalysts are used in azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In click chemistry, the primary product is a triazole derivative formed through the cycloaddition reaction .
Scientific Research Applications
N-Desmethyl Selegiline-d5 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in metabolic studies to trace the movement of atoms within biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
Mechanism of Action
N-Desmethyl Selegiline-d5 hydrochloride exerts its effects through the inhibition of monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and norepinephrine. The compound also acts as a catecholaminergic activity enhancer, similar to its parent compound, selegiline .
Comparison with Similar Compounds
Similar Compounds
Desmethylselegiline: An active metabolite of selegiline with similar MAO-B inhibitory properties.
Selegiline: A selective and irreversible inhibitor of MAO-B used in the treatment of Parkinson’s disease and depression.
Uniqueness
N-Desmethyl Selegiline-d5 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling also affects the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
214.74 g/mol |
IUPAC Name |
(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1/i4D,5D,6D,7D,8D; |
InChI Key |
KJZZTCSJZCYCQS-QIYRTOCASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.